molecular formula C13H18F2N2O2S B2585407 2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-39-4

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2585407
M. Wt: 304.36
InChI Key: VVHSQFUGLTYLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H18F2N2O2S . It has an average mass of 304.356 Da and a monoisotopic mass of 304.105713 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group attached to a methylpiperidin group . The benzenesulfonamide group contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The methylpiperidin group is a seven-membered ring with one nitrogen atom .

Scientific Research Applications

Photodynamic Therapy

Research on benzenesulfonamide derivatives has demonstrated their potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield, crucial for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Analgesic Applications

Küçükgüzel et al. (2013) synthesized celecoxib derivatives with benzenesulfonamide moiety and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings suggest these compounds may have therapeutic potential, particularly in anti-inflammatory and analgesic applications (Küçükgüzel et al., 2013).

Anticancer and Anti-HCV Agents

Continuing the theme of therapeutic applications, another study highlighted the synthesis and characterization of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, further emphasizing the versatility of benzenesulfonamide derivatives in drug development (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Yamali et al. (2020) designed compounds with both sulfonamide and pyrazoline pharmacophores, showing significant inhibitory activity against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. These compounds could serve as leads for the development of drugs targeting multiple conditions, including glaucoma, epilepsy, and Alzheimer's disease (Yamali et al., 2020).

properties

IUPAC Name

2,5-difluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2S/c1-17-6-4-10(5-7-17)9-16-20(18,19)13-8-11(14)2-3-12(13)15/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHSQFUGLTYLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

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